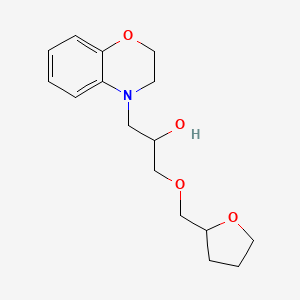
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol, also known as DPI, is a compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including signal transduction, cell proliferation, and differentiation.
科学研究应用
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a PKC inhibitor. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can potentially be used to treat various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
作用机制
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol selectively inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This leads to a downstream effect on various cellular processes, including the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which play critical roles in various cellular processes.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol in lab experiments is its selectivity for PKC. This allows researchers to study the specific role of PKC in various cellular processes. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to be relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is its potential off-target effects. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to inhibit other enzymes, including tyrosine kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol. One area of research is the development of more selective PKC inhibitors. Additionally, researchers are exploring the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Finally, researchers are investigating the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a tool to study the role of PKC in various cellular processes.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is a compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. However, further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol and to develop more selective PKC inhibitors.
合成方法
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminophenol with various reagents, including ethylene oxide, formaldehyde, and acetic anhydride. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-13(11-19-12-14-4-3-8-20-14)10-17-7-9-21-16-6-2-1-5-15(16)17/h1-2,5-6,13-14,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRKDNZHXBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(CN2CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

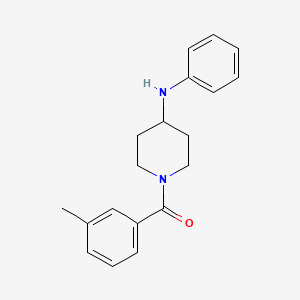
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
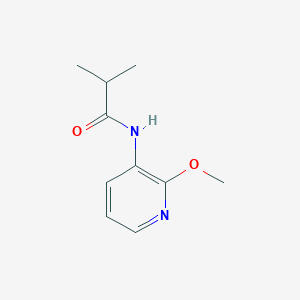
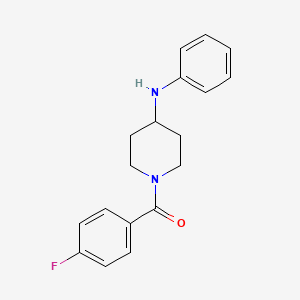
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)

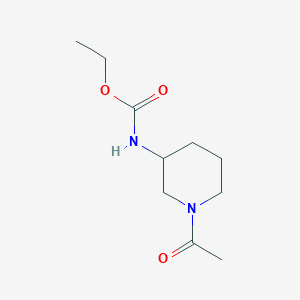

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)